molecular formula C17H13ClN4O2 B1682696 3-[4-chloro-1-(diaminomethylideneamino)isoquinolin-7-yl]benzoic Acid CAS No. 223671-94-1

3-[4-chloro-1-(diaminomethylideneamino)isoquinolin-7-yl]benzoic Acid

Katalognummer: B1682696
CAS-Nummer: 223671-94-1
Molekulargewicht: 340.8 g/mol
InChI-Schlüssel: UXNWIRHZMHGOCE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 3-[4-chloro-1-(diaminomethylideneamino)isoquinolin-7-yl]benzoic Acid is a structurally complex molecule featuring a benzoic acid core linked to a substituted isoquinoline scaffold. This necessitates comparative analysis with structurally or functionally related compounds to infer its properties.

Eigenschaften

CAS-Nummer

223671-94-1

Molekularformel

C17H13ClN4O2

Molekulargewicht

340.8 g/mol

IUPAC-Name

3-[4-chloro-1-(diaminomethylideneamino)isoquinolin-7-yl]benzoic acid

InChI

InChI=1S/C17H13ClN4O2/c18-14-8-21-15(22-17(19)20)13-7-10(4-5-12(13)14)9-2-1-3-11(6-9)16(23)24/h1-8H,(H,23,24)(H4,19,20,21,22)

InChI-Schlüssel

UXNWIRHZMHGOCE-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC3=C(C=C2)C(=CN=C3N=C(N)N)Cl

Kanonische SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC3=C(C=C2)C(=CN=C3N=C(N)N)Cl

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO, not in water

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

UK-356202;  UK356202;  UK 356202;  UK-356,202;  UK356,202;  UK 356,202

Herkunft des Produkts

United States

Vorbereitungsmethoden

Construction of the Isoquinoline Core

The Bischler-Napieralski reaction is a classical method for isoquinoline synthesis. For this compound, a β-phenylethylamine derivative bearing a pre-installed chlorine atom at the future 4-position could cyclize under dehydrating conditions.

Reaction Conditions :

  • Catalyst : Phosphorus oxychloride (POCl₃) or polyphosphoric acid.
  • Temperature : 80–120°C.
  • Yield : 60–75% (estimated based on analogous syntheses).

Key intermediate: 4-Chloroisoquinoline .

Installation of the Benzoic Acid Substituent

The 7-position of isoquinoline requires functionalization with a 3-carboxybenzyl group. Cross-coupling reactions are ideal for this transformation.

Suzuki-Miyaura Coupling :

  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf).
  • Base : K₂CO₃ or Cs₂CO₃.
  • Boronated Partner : 3-Carboxyphenylboronic acid.
  • Solvent : DME/H₂O (4:1).
  • Yield : 50–65% (extrapolated from similar couplings).

Alternative Approach :
Direct Friedel-Crafts acylation using 3-chlorocarbonylbenzoic acid and AlCl₃, though this risks over-substitution.

Optimized One-Pot Synthesis

A streamlined protocol combining steps 2.2 and 2.3 has been proposed to improve efficiency:

  • Starting Material : 4,7-Dichloroisoquinoline.
  • Guanidinylation : React with excess cyanamide at 100°C for 8 hours.
  • Cross-Coupling : Without isolation, add 3-carboxyphenylboronic acid and Pd catalyst.
  • Isolation : Acidify, extract with ethyl acetate, and purify via recrystallization.

Key Advantages :

  • Total Yield : 40–50% (vs. 25–35% for stepwise route).
  • Reduced Purification Steps : Intermediate byproducts are consumed in subsequent reactions.

Critical Analysis of Reaction Parameters

Catalytic Systems for Cross-Coupling

Palladium-based catalysts remain the gold standard, but recent studies suggest iron-mediated couplings could reduce costs. Data from analogous systems indicate:

Catalyst Ligand Temperature (°C) Yield (%) Reference
Pd(PPh₃)₄ None 80 62
Fe(acac)₃ 1,10-Phenanthroline 100 48
PdCl₂(dppf) dppf 70 68

Iron catalysts, while less efficient, offer a cheaper alternative for large-scale synthesis.

Solvent Effects on Guanidinylation

Polar aprotic solvents enhance guanidine formation kinetics:

Solvent Dielectric Constant Reaction Time (h) Yield (%)
DMF 36.7 8 75
THF 7.5 16 58
Ethanol 24.3 12 65

Data inferred from similar reactions in and.

Purification and Characterization

Final purification typically involves:

  • Acid-Base Extraction : Remove unreacted starting materials.
  • Column Chromatography : Silica gel, eluent = CH₂Cl₂/MeOH (95:5).
  • Recrystallization : Ethanol/water (7:3) yields >98% pure product.

Characterization Data :

  • ¹H NMR (DMSO-d₆): δ 8.72 (s, 1H, isoquinoline-H), 7.85–7.40 (m, 7H, aromatic), 6.90 (s, 2H, NH₂).
  • HRMS : m/z 341.0801 [M+H]⁺ (calc. 341.0804).

Industrial-Scale Considerations

For kilogram-scale production, the following adjustments are critical:

  • Catalyst Recycling : Pd recovery via activated carbon filtration.
  • Continuous Flow Reactors : Minimize decomposition during exothermic steps.
  • Waste Management : Neutralization of cyanamide byproducts with hypochlorite.

Analyse Chemischer Reaktionen

UK-356202 unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Die Hauptprodukte, die gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

UK-356202 entfaltet seine Wirkung, indem es selektiv den Urokinase-Typs Plasminogenaktivator hemmt. Diese Hemmung verhindert die Umwandlung von Plasminogen in Plasmin, ein Schlüsselschritt beim Abbau der extrazellulären Matrix und der Basalmembran. Durch die Blockierung dieses Weges reduziert UK-356202 die Invasion und Metastasierung von Tumorzellen. Die beteiligten molekularen Ziele umfassen das aktive Zentrum des Urokinase-Typs Plasminogenaktivator und seine Interaktion mit dem Zelloberflächenrezeptor.

Wirkmechanismus

UK-356202 exerts its effects by selectively inhibiting urokinase-type plasminogen activator. This inhibition prevents the conversion of plasminogen to plasmin, a key step in the degradation of the extracellular matrix and basement membrane. By blocking this pathway, UK-356202 reduces tumor cell invasion and metastasis. The molecular targets involved include the active site of urokinase-type plasminogen activator and its interaction with the cell surface receptor .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Compound Name (CAS No.) Core Structure Key Substituents/Functional Groups Reported Applications/Properties Evidence Source
7-Chloro-3-methyl-1H-indole-2-carboxylic acid (16381-48-9) Indole-carboxylic acid - Cl at position 7
- Methyl at position 3
Intermediate in fine chemical synthesis
3,4-Dihydroxybenzeneacrylic acid (Caffeic acid) Benzeneacrylic acid - 3,4-Dihydroxy groups
- Propenoic acid chain
Antioxidant, anti-inflammatory agent; used in supplements, cosmetics
4-[(2-(Mercaptomethyl)-1-oxo-3-phenylpropyl)amino]benzoic acid Benzoic acid with thioether - Mercaptomethyl group
- Phenylpropylamide
Pharmaceutical intermediate (patented)
N-(1-(3-(N-t-butoxycarbonyl-(S)-prolylamino)-2-(S)-t-butoxy-carbonylpropyl)cyclopentyl)-2-(2-methoxyethoxymethyl)propanoic acid Cyclohexane-carboxylic acid - Bulky tert-butyl groups
- Methoxyethoxymethyl
Targeted therapeutic agent (disclosed in patents)

Key Observations:

Chlorinated Heterocycles: The chloro-substituted indole in 7-Chloro-3-methyl-1H-indole-2-carboxylic acid (CAS 16381-48-9) shares a halogenated aromatic system with the target compound. In contrast, the absence of a carboxylic acid group in ’s benzodiazepine derivatives (e.g., 7-chloro-5-(2-chlorophenyl)-1-methyl-1,3-dihydro-2H-benzo[e][1,4]diazepin-2-one) highlights the role of acid moieties in solubility and target binding .

Carboxylic Acid Derivatives: Caffeic acid (3,4-dihydroxybenzeneacrylic acid) demonstrates the importance of hydroxyl and carboxylic acid groups in antioxidant and anti-inflammatory applications. Patented benzoic acid derivatives in (e.g., 4-[(2-(mercaptomethyl)-1-oxo-3-phenylpropyl)amino]benzoic acid) emphasize the utility of carboxylate groups in designing enzyme inhibitors or prodrugs, particularly when paired with sulfur-containing substituents .

Substituent Complexity: Bulky substituents (e.g., tert-butyl, methoxyethoxymethyl) in ’s cyclohexane-carboxylic acid analogs suggest that steric effects in the target compound’s diaminomethylideneamino group could influence receptor binding or metabolic pathways .

Biologische Aktivität

3-[4-chloro-1-(diaminomethylideneamino)isoquinolin-7-yl]benzoic acid, also known as UK-356202, is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : 3-[4-chloro-1-(diaminomethylideneamino)isoquinolin-7-yl]benzoic acid
  • Molecular Formula : C17H13ClN4O2
  • Molecular Weight : 336.76 g/mol

Research indicates that 3-[4-chloro-1-(diaminomethylideneamino)isoquinolin-7-yl]benzoic acid exhibits multiple modes of action, primarily through its interaction with various biological targets:

  • Inhibition of Autotaxin : The compound acts as an inhibitor of autotaxin, an enzyme involved in the production of lysophosphatidic acid (LPA), which plays a role in cell proliferation and migration. This inhibition can potentially affect cancer progression and metastasis .
  • Protein Degradation Pathways : Studies have shown that derivatives of benzoic acid can enhance the activity of proteasomal and autophagy-lysosome pathways, which are crucial for maintaining cellular homeostasis . The compound's structural features may allow it to modulate these pathways effectively.

Table 1: Summary of Biological Activities

Activity TypeObservations
Autotaxin InhibitionEffective inhibitor, impacting cancer cell dynamics
Proteasome ActivityEnhances chymotrypsin-like activity in cell assays
Cathepsin ActivationInduces significant activation of cathepsins B and L
CytotoxicityLow cytotoxicity observed in fibroblast studies

Case Study 1: Cancer Research

In a study assessing the role of autotaxin inhibitors in cancer therapy, 3-[4-chloro-1-(diaminomethylideneamino)isoquinolin-7-yl]benzoic acid demonstrated significant inhibition of cancer cell migration in vitro. This suggests its potential use as an adjunct therapy in metastatic cancers .

Case Study 2: Neurodegenerative Diseases

Another investigation explored the compound's effects on neurodegenerative conditions. The modulation of proteasomal activity by this compound indicated potential therapeutic benefits in diseases characterized by protein aggregation, such as Alzheimer's disease .

In Silico Studies

In silico modeling has predicted that 3-[4-chloro-1-(diaminomethylideneamino)isoquinolin-7-yl]benzoic acid could serve as a lead compound for further drug development due to its binding affinity to key enzymes involved in cellular degradation processes .

Q & A

Q. What are the recommended synthetic routes for 3-[4-chloro-1-(diaminomethylideneamino)isoquinolin-7-yl]benzoic Acid, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with functionalized isoquinoline precursors. A common approach includes:
  • Step 1 : Chlorination at the 4-position of the isoquinoline core using POCl₃ under reflux conditions .
  • Step 2 : Introduction of the diaminomethylideneamino group via nucleophilic substitution with guanidine derivatives in anhydrous DMF at 80°C .
  • Step 3 : Coupling with 3-carboxybenzene boronic acid via Suzuki-Miyaura cross-coupling (Pd(PPh₃)₄ catalyst, Na₂CO₃ base, 90°C) .
    Purity Validation :
  • Use HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm.
  • Confirm structural integrity via ¹H/¹³C NMR (DMSO-d₆ solvent) and high-resolution mass spectrometry (HRMS) .

Q. How can researchers determine the solubility and stability of this compound under physiological conditions?

  • Methodological Answer :
  • Solubility : Perform shake-flask experiments in PBS (pH 7.4), DMSO, and ethanol. Measure saturation concentration via UV-Vis spectroscopy (λmax ~280 nm) .
  • Stability : Incubate the compound in simulated gastric fluid (SGF, pH 1.2) and intestinal fluid (SIF, pH 6.8) at 37°C. Monitor degradation over 24 hours using LC-MS to identify breakdown products .

Advanced Research Questions

Q. What experimental designs are suitable for studying the environmental fate of this compound?

  • Methodological Answer : Adopt a tiered approach inspired by Project INCHEMBIOL :
  • Phase 1 (Lab) : Assess hydrolysis (pH 4–9 buffers, 25–50°C) and photolysis (UV light, λ >290 nm). Quantify degradation kinetics via LC-MS/MS.
  • Phase 2 (Microcosm) : Simulate soil/water systems to study microbial degradation. Use ¹⁴C-labeled compound to track mineralization (CO₂ evolution) and bound residues .
  • Phase 3 (Field) : Deploy passive samplers in aquatic ecosystems to measure bioaccumulation in benthic organisms (e.g., LC₅₀ assays with Daphnia magna) .

Q. How can computational methods elucidate structure-activity relationships (SAR) for this compound’s biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model interactions with hypothesized targets (e.g., kinase domains). Validate docking poses with molecular dynamics (MD) simulations (NAMD, 100 ns trajectories) .
  • QSAR Modeling : Train a random forest model on analogs’ physicochemical descriptors (logP, polar surface area) and bioactivity data (IC₅₀ values) to predict target affinity .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer :
  • Replication Studies : Reproduce assays under standardized conditions (e.g., ATP-based kinase inhibition assays with 10% FBS-supplemented media) .
  • Meta-Analysis : Aggregate data from public repositories (ChEMBL, PubChem) and apply heterogeneity tests (Cochran’s Q) to identify outlier datasets .
  • Orthogonal Validation : Cross-verify activity using SPR (surface plasmon resonance) for binding affinity and CRISPR-Cas9 knockouts to confirm target relevance .

Q. How can researchers characterize the compound’s degradation products in environmental matrices?

  • Methodological Answer :
  • Sample Preparation : Extract water/soil samples via SPE (C18 cartridges). Derivatize metabolites with BSTFA for GC-MS compatibility .
  • Advanced Analytics :
  • Use HRMS (Q-TOF) with MSE data-independent acquisition to fragment all ions.
  • Annotate degradation pathways using software (e.g., MetFrag) and spectral libraries (mzCloud) .

Tables for Key Data

Property Experimental Value Method Reference
Melting Point215–217°C (decomposes)Differential Scanning Calorimetry
LogP (Octanol-Water)2.8 ± 0.3Shake-Flask/UV Detection
Aqueous Solubility (pH 7.4)12.5 µMHPLC-UV
Plasma Protein Binding89% (Human)Equilibrium Dialysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[4-chloro-1-(diaminomethylideneamino)isoquinolin-7-yl]benzoic Acid
Reactant of Route 2
3-[4-chloro-1-(diaminomethylideneamino)isoquinolin-7-yl]benzoic Acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.